molecular formula C21H26BNO3 B7958259 N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958259
M. Wt: 351.2 g/mol
InChI Key: NFNWITWIKBAKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core with a boronate ester group and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a boronic acid or boronic ester and a suitable aryl halide under palladium-catalyzed cross-coupling conditions.

    Amidation Reaction: The benzamide core is formed by reacting an appropriate amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can participate in various reactions to form more complex structures. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronate ester group but lacks the benzamide core.

    N-Phenylbenzamide: Similar benzamide core but lacks the boronate ester group.

    3,4-Dimethylphenylboronic Acid: Similar dimethylphenyl substituents but lacks the benzamide core.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO3/c1-14-11-12-16(13-15(14)2)23-19(24)17-9-7-8-10-18(17)22-25-20(3,4)21(5,6)26-22/h7-13H,1-6H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNWITWIKBAKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.